molecular formula C16H14Cl2FN3O2 B2512675 N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride CAS No. 196603-47-1; 690206-97-4

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Cat. No.: B2512675
CAS No.: 196603-47-1; 690206-97-4
M. Wt: 370.21
InChI Key: SCUXIROMWPQVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with chloro, fluoro, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions, using reagents such as thionyl chloride or sulfuryl chloride for chlorination, and fluorine gas or other fluorinating agents for fluorination.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using nucleophiles like amines or thiols, resulting in the formation of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Similar structure but lacks the chloro substituent.

    N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine: Similar structure but has only one methoxy group.

    N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Similar structure but without the hydrochloride salt form.

Uniqueness

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of both chloro and fluoro groups, along with methoxy substituents, enhances its reactivity and potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXIROMWPQVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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